1-(3,5-Difluoro-2-propoxyphenyl)propan-1-one

Description

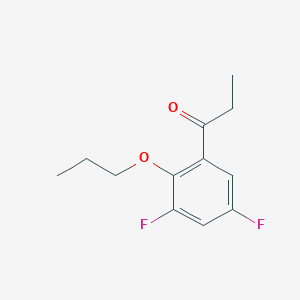

1-(3,5-Difluoro-2-propoxyphenyl)propan-1-one is a fluorinated propiophenone derivative characterized by a propoxy group at the 2-position and fluorine atoms at the 3- and 5-positions of the aromatic ring.

Properties

IUPAC Name |

1-(3,5-difluoro-2-propoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2O2/c1-3-5-16-12-9(11(15)4-2)6-8(13)7-10(12)14/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCWQRISDNXDDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1F)F)C(=O)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Difluoro-2-propoxyphenyl)propan-1-one typically involves the reaction of 3,5-difluoro-2-propoxybenzene with propanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization are also common to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Difluoro-2-propoxyphenyl)propan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

1-(3,5-Difluoro-2-propoxyphenyl)propan-1-one has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a precursor in drug synthesis.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluoro-2-propoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the propoxy group can influence its binding affinity and reactivity with enzymes and receptors. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare structural analogs of 1-(3,5-Difluoro-2-propoxyphenyl)propan-1-one, focusing on substituent effects, molecular properties, and applications.

Table 1: Key Properties of Structurally Related Compounds

Substituent Effects on Physicochemical Properties

- Halogen vs. The propoxy group in the target compound likely increases steric bulk compared to ethoxy or hydroxyl analogs, affecting solubility and metabolic stability .

- Polarity and Solubility : The hydroxyl-substituted analog (1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one) exhibits higher polarity due to hydrogen-bonding capacity, whereas ethoxy and propoxy derivatives prioritize lipophilicity, making them more suitable for membrane permeability in drug design .

Research and Industrial Relevance

- Pharmaceutical Intermediates: Ethoxy- and propoxy-substituted propiophenones are frequently used as intermediates in synthesizing bioactive molecules, leveraging their balanced lipophilicity for API (Active Pharmaceutical Ingredient) development .

- Structural Diversity: Compounds like (E)-1-(3,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one demonstrate the versatility of fluorinated propiophenones in generating conjugated systems for photochemical studies or materials science .

Biological Activity

1-(3,5-Difluoro-2-propoxyphenyl)propan-1-one is a synthetic organic compound that has garnered interest due to its potential biological activities. The unique structural features, including the difluoro and propoxy groups, suggest that it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the current understanding of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The molecular structure of this compound is characterized by:

- A propanone backbone.

- A phenyl ring substituted with two fluorine atoms at the 3 and 5 positions.

- A propoxy group at the 2-position.

This configuration influences its solubility, reactivity, and interaction with biological molecules.

The mechanism of action for this compound involves its binding to specific molecular targets within cells. The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to receptors or enzymes. This compound has been shown to interact with microtubules, influencing their stability and potentially affecting cellular processes such as division and signaling pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example:

- Hepatocellular carcinoma : The compound showed IC50 values in the low micromolar range, indicating potent anti-tumor effects .

- Colorectal cancer : Similar inhibitory effects were observed, suggesting a broad spectrum of activity against different cancer types .

Neuroprotective Effects

There is emerging evidence that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. Its ability to stabilize microtubules could contribute to protecting neuronal cells from degeneration .

Case Studies

Several studies have investigated the biological activity of this compound:

| Study | Model | Findings |

|---|---|---|

| Study A | Hepatocellular carcinoma cell line | Significant reduction in cell viability (IC50 = 2.5 µM) |

| Study B | Colorectal cancer model | Induced apoptosis in treated cells (evidenced by increased caspase activity) |

| Study C | Neurodegenerative disease model | Enhanced microtubule stability leading to reduced cell death |

These studies highlight the compound's potential as a therapeutic agent in oncology and neurology.

Pharmacological Profiles

The pharmacological profile of this compound includes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.